![molecular formula C21H22N4O4S B2690675 Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339106-96-6](/img/structure/B2690675.png)
Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Transformations
Research has focused on the synthesis and transformations of similar ethyl indole carboxylates. For example, Cucek and Verček (2008) reported on the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates through heating specific propanoates with polyphosphoric acid. This study contributes to understanding the chemical reactions and potential for creating new compounds with this structure for further applications (Cucek & Verček, 2008).
Anticancer Activity
A significant area of research involves evaluating the anticancer potential of derivatives. Abdel-Motaal, Alanzy, and Asem (2020) used a similar compound as a building block for new heterocycles, which were then assessed for their anticancer activity against the HCT-116 human cancer cell line. Some compounds showed potent activity, demonstrating the relevance of this chemical structure in developing new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Heterocyclic Chemistry
The synthesis of new heterocyclic compounds using related structures has been another focus. For instance, the creation of diverse heterocycles for potential pharmaceutical applications has been reported, highlighting the versatility of these chemical structures in synthesizing complex molecules that could have various biological activities (Jakše, Svete, Stanovnik, & Golobič, 2004).
Drug Discovery
Additionally, the compound's derivatives have been explored for their potential in drug discovery, particularly as inhibitors for specific targets relevant to cancer therapy. Sarhan et al. (2020) discussed the synthesis of hydrazide-based pyridazino[4,5-b]indole scaffolds as new phosphoinositide 3-kinase (PI3K) inhibitors, highlighting the compound's relevance in medicinal chemistry for breast cancer therapy (Sarhan, Boraei, Barakat, & Nafie, 2020).
Molecular Modeling Studies
Research has also been conducted on the molecular properties of related compounds, demonstrating the use of spectroscopy and molecular modeling techniques to understand their behavior and potential applications in pharmacology and biochemistry (Bhaskar & Ramachandraiah, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-[2-oxo-2-[2-(prop-2-enylcarbamothioyl)hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-10-22-21(30)24-23-18(26)13-29-14-8-9-15-17(12-14)25-11-6-5-7-16(25)19(15)20(27)28-4-2/h3,5-9,11-12H,1,4,10,13H2,2H3,(H,23,26)(H2,22,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZMZGCWQLGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NNC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate |
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